![molecular formula C18H21N3O4S B5024425 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5024425.png)
4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as E-64, and it is a protease inhibitor that has been shown to have a range of biochemical and physiological effects. In
作用機序
E-64 works by binding to the active site of proteases, preventing them from functioning properly. Specifically, E-64 binds to the thiol group of the active site cysteine residue, forming a covalent bond that blocks the protease from carrying out its normal function. This mechanism of action has been shown to be effective in inhibiting a range of proteases, including cathepsins B, H, and L, which are involved in a range of diseases.
Biochemical and Physiological Effects:
E-64 has been shown to have a range of biochemical and physiological effects. In addition to its protease inhibition properties, E-64 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other factors.
実験室実験の利点と制限
One of the main advantages of E-64 for lab experiments is its specificity for cysteine proteases. This makes it a useful tool for studying the role of these enzymes in a range of diseases. However, E-64 does have some limitations. For example, it has been shown to have some toxicity in certain cell types, which can limit its use in some experiments. Additionally, E-64 can also inhibit other enzymes, such as papain and cathepsin G, which can complicate its use in some experiments.
将来の方向性
There are several future directions for research on E-64. One area of interest is in the development of more specific protease inhibitors that can target specific cysteine proteases involved in specific diseases. Another area of interest is in the development of E-64 analogs that can overcome some of the limitations of the compound, such as its toxicity in certain cell types. Additionally, there is interest in studying the role of E-64 and other protease inhibitors in the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
合成法
E-64 is synthesized through a multi-step process involving the reaction of several different chemical compounds. The first step involves the reaction of N-ethylglycine with 4-nitrobenzoyl chloride to form N-ethyl-4-nitrobenzoylglycine. This compound is then reacted with thionyl chloride to form N-ethyl-4-nitrobenzoylglycine chloride. The next step involves the reaction of this compound with 4-methylbenzenesulfonamide to form N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine chloride. Finally, E-64 is synthesized by reacting N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine chloride with 4-aminobenzamide.
科学的研究の応用
E-64 has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of protease inhibition. Proteases are enzymes that are involved in a range of biological processes, including protein degradation, cell signaling, and immune response. E-64 has been shown to inhibit a range of proteases, including cysteine proteases, which play a key role in many diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4-[[2-[ethyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-21(26(24,25)16-10-4-13(2)5-11-16)12-17(22)20-15-8-6-14(7-9-15)18(19)23/h4-11H,3,12H2,1-2H3,(H2,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQMDALPLNJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5024347.png)
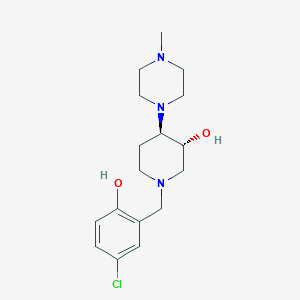
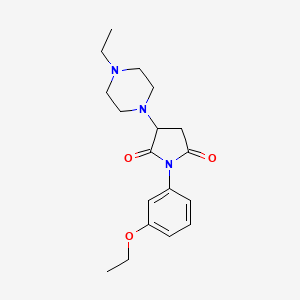
![2-[(1-allylcyclohexyl)amino]ethanol](/img/structure/B5024379.png)
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
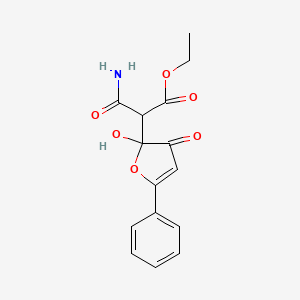

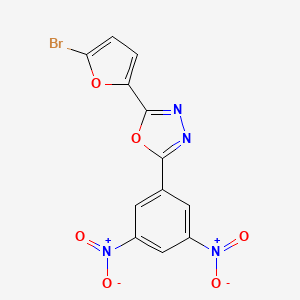
![N-{3-[N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5024424.png)
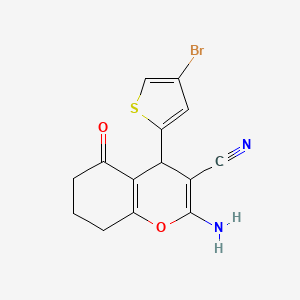
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5024427.png)
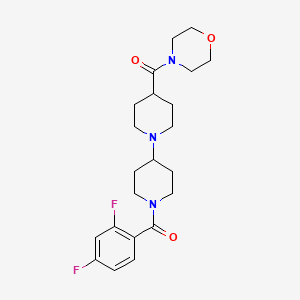
![2-amino-4-[4-(methylthio)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5024443.png)
![ethyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5024448.png)